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molecular formula C7H8BrNO2S B037459 N-(2-bromophenyl)methanesulfonamide CAS No. 116547-91-2

N-(2-bromophenyl)methanesulfonamide

Cat. No. B037459
M. Wt: 250.12 g/mol
InChI Key: HRLPDILAYHUIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05006660

Procedure details

2.50 g of 2-bromo-1-methanesulfonylaminobenzene was added to a solution containing 1.52 g of DBU, 85 g of cupric chloride dihydrate, and 90 mg of 1,10-phenanthroline in 40 ml of methanol, and the mixture was heated under reflux for 5 hours. After the temperature was brought to room temperature, the reaction mixture was treated in a usual manner, and crystallization was effected from n-hexane/ethyl acetate, to produce 1.64 g (yield: 82%) of the desired compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride dihydrate
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
90 mg
Type
catalyst
Reaction Step Two
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][S:9]([CH3:12])(=[O:11])=[O:10].C1CCN2C(=NCCC2)CC1.CCCCCC.[C:30](OCC)(=[O:32])C>CO.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[CH3:12][S:9]([NH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[O:32][CH3:30])(=[O:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)NS(=O)(=O)C
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
cupric chloride dihydrate
Quantity
85 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
90 mg
Type
catalyst
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Three
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was treated in a usual manner, and crystallization

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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